1,1'-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
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Overview
Description
1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is an organic compound known for its unique structural properties. It consists of a phenylene core substituted with ethene and benzene groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where aldehydes react with active methylene compounds in the presence of a base. The reaction conditions often include solvents like ethanol or toluene and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve mechanochemical methods, which are advantageous due to their efficiency and reduced reaction times. For instance, ball milling can be used to achieve the desired product in a shorter time compared to conventional synthesis methods .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential in biological assays and as a fluorescent marker.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene involves its interaction with molecular targets through π-conjugated systems. These interactions can lead to changes in electronic properties, making it useful in optoelectronic applications. The compound’s ability to undergo intramolecular charge transfer enhances its electroluminescent properties .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2,5-Dihexyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)]
- 2,2’-[(1E,1’E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl)]bis(6-bromoquinoline)
Uniqueness
1,1’-[(2,5-Dihexyl-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene stands out due to its specific structural configuration, which imparts unique electronic properties. Its dihexyl substitution enhances solubility and processability, making it more suitable for industrial applications compared to its analogs .
Properties
CAS No. |
188904-47-4 |
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Molecular Formula |
C34H42 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
1,4-dihexyl-2,5-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C34H42/c1-3-5-7-15-21-31-27-34(26-24-30-19-13-10-14-20-30)32(22-16-8-6-4-2)28-33(31)25-23-29-17-11-9-12-18-29/h9-14,17-20,23-28H,3-8,15-16,21-22H2,1-2H3 |
InChI Key |
SBHXIECXVNBTKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1C=CC2=CC=CC=C2)CCCCCC)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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